1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClN4O4 and its molecular weight is 434.84. The purity is usually 95%.
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Biological Activity
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that incorporates an oxadiazole moiety. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Contains a quinazoline core.
- Incorporates a furan ring and a chlorophenyl substituent.
- Features an oxadiazole group known for its biological relevance.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer treatment. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it was tested against several NCI cancer cell lines with notable growth inhibition percentages:
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB-19 | 86.61% |
OVCAR-8 | 85.26% |
NCI-H460 | 75.99% |
HOP-92 | 67.55% |
MDA-MB-231 | 56.53% |
These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms that require further elucidation .
Antimicrobial Activity
The incorporation of the oxadiazole group has been linked to enhanced antimicrobial properties. Studies indicate that quinazoline derivatives exhibit significant activity against various bacterial strains:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate inhibition |
Candida albicans | Effective antifungal activity |
This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential enzymes .
Anti-inflammatory Properties
Quinazoline derivatives have been reported to possess anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting cytokine release and reducing inflammation in vitro and in vivo models.
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The oxadiazole moiety may influence ROS levels, contributing to its anticancer properties.
- Cell Cycle Arrest : Evidence suggests that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of related compounds:
- A study demonstrated that a similar quinazoline derivative significantly reduced tumor size in xenograft models.
- Another research highlighted the synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-17-9-3-1-7-15(17)20-24-19(31-25-20)13-26-18-10-4-2-8-16(18)21(28)27(22(26)29)12-14-6-5-11-30-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPUKJMKWLUXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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